3-Fluoro-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-3-carboxamide
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Overview
Description
3-Fluoro-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring substituted with a fluoro group, a carboxamide group, and a phenylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolidine ring, followed by the introduction of the fluoro group and the carboxamide functionality. The phenylpiperazine moiety is then attached through a series of coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure consistent quality and scalability, which are crucial for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The fluoro group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.
Scientific Research Applications
3-Fluoro-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate its interactions with biological targets.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.
Mechanism of Action
The mechanism of action of 3-Fluoro-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The fluoro group and other substituents may enhance the compound’s binding affinity and selectivity for its targets, leading to specific pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-3-carboxamide
- 3-Fluoro-1-[2-oxo-2-(4-methylpiperazin-1-yl)ethyl]pyrrolidine-3-carboxamide
- 3-Fluoro-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2-carboxamide
Uniqueness
3-Fluoro-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoro group enhances its metabolic stability and binding affinity, while the phenylpiperazine moiety provides specific interactions with biological targets. This combination makes it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C17H23FN4O2 |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
3-fluoro-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H23FN4O2/c18-17(16(19)24)6-7-20(13-17)12-15(23)22-10-8-21(9-11-22)14-4-2-1-3-5-14/h1-5H,6-13H2,(H2,19,24) |
InChI Key |
USSNJFXRGQBCSF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1(C(=O)N)F)CC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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